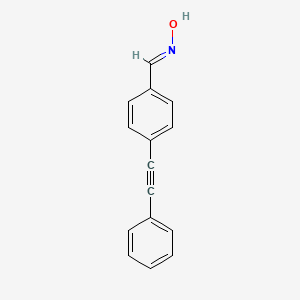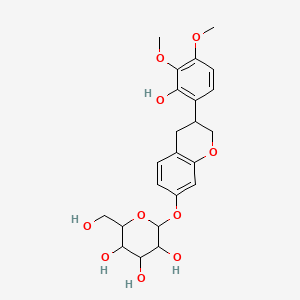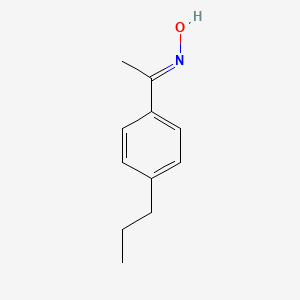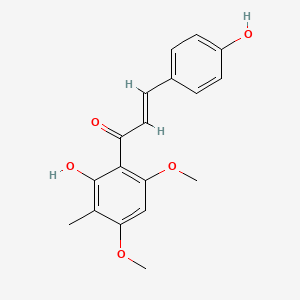![molecular formula C41H68O13 B12326650 3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B12326650.png)
3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Bacoside A involves the extraction of Bacopa monnieri using various solvents. One method includes the use of ethanol or methanol to extract the bacosides, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of Bacoside A can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods provide essential media, nutrients, and optimum growth conditions to improve the production of bacosides . Bioreactors can also be used for large-scale production, providing a suitable environment for the growth of the plant .
化学反应分析
Types of Reactions
Bacoside A undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down Bacoside A into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Bacoside A, leading to the formation of different oxidation products.
Reduction: Reducing agents like sodium borohydride can reduce Bacoside A, altering its chemical structure.
Major Products Formed
The major products formed from these reactions include aglycones, oxidized derivatives, and reduced forms of the original compound .
科学研究应用
Bacoside A has a wide range of scientific research applications:
作用机制
Bacoside A exerts its effects through multiple mechanisms:
Acetylcholinesterase Inhibition: Inhibits the enzyme acetylcholinesterase, increasing acetylcholine levels in the brain.
β-Amyloid Reduction: Reduces the formation of β-amyloid plaques, which are associated with Alzheimer’s disease.
Enhanced Cerebral Blood Flow: Improves blood flow to the brain, enhancing cognitive functions.
Neuroprotection: Aids in the repair of damaged neurons by enhancing kinase activity, neuronal synthesis, and restoration of synaptic activity.
相似化合物的比较
Similar Compounds
Bacoside B: Another saponin found in Bacopa monnieri, similar in structure but with different pharmacological properties.
Ginsenoside: A triterpenoid saponin found in ginseng, known for its neuroprotective effects.
Jujuboside: A saponin found in Ziziphus jujuba, also studied for its cognitive-enhancing properties.
Uniqueness
Bacoside A is unique due to its combination of four different saponins, which work synergistically to provide its neuroprotective and cognitive-enhancing effects . Its ability to inhibit acetylcholinesterase and reduce β-amyloid plaques sets it apart from other similar compounds .
属性
分子式 |
C41H68O13 |
|---|---|
分子量 |
769.0 g/mol |
IUPAC 名称 |
3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3 |
InChI 键 |
LKCTWIIDXXXXAR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)

![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)

![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)


![2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)

![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B12326629.png)

